molecular formula C19H16N6S B10856799 2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride

2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride

Cat. No.: B10856799
M. Wt: 360.4 g/mol
InChI Key: MSQVFIHMHRAMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DB818 is a synthetic compound known for its potent inhibitory effects on Homeobox A9 (HOXA9), a transcription factor involved in regulating haematopoiesis and leukaemia cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

DB818 is synthesized through a series of chemical reactions involving diamidine phenyl-thiophene-benzimidazole sequences. The synthesis typically involves the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Thiophene Substitution: The benzimidazole core is then reacted with a thiophene derivative in the presence of a suitable base to introduce the thiophene moiety.

    Diamidine Formation:

Industrial Production Methods

While specific industrial production methods for DB818 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DB818 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of DB818, as well as substituted analogs with modified thiophene or diamidine groups .

Scientific Research Applications

DB818 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DB818 exerts its effects by inhibiting the interaction between Homeobox A9 (HOXA9) and DNA. This inhibition occurs through the binding of DB818 to the minor groove of the HOXA9 cognate nucleotide sequence, thereby preventing HOXA9-mediated transcription. The compound down-regulates the expression of HOXA9 target genes, including MYB proto-oncogene, transcription factor (MYB), MYC proto-oncogene, bHLH transcription factor (MYC), and BCL2 apoptosis regulator (BCL2), while up-regulating the expression of Fos proto-oncogene, AP-1 transcription factor subunit (FOS). This results in the suppression of leukaemia cell growth and the induction of apoptosis .

Properties

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[5-(4-carbamimidoylphenyl)thiophen-2-yl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C19H16N6S/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19/h1-9H,(H3,20,21)(H3,22,23)(H,24,25)

InChI Key

MSQVFIHMHRAMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.